4-(Benzyloxy)phenyl 4-tert-butylbenzoate chemical structure
4-(Benzyloxy)phenyl 4-tert-butylbenzoate chemical structure
An In-depth Technical Guide to 4-(Benzyloxy)phenyl 4-tert-butylbenzoate
Abstract
This technical guide provides a comprehensive scientific overview of 4-(benzyloxy)phenyl 4-tert-butylbenzoate, an aromatic ester of significant interest in materials science and synthetic chemistry. The document details the compound's core physicochemical properties, outlines a robust and detailed protocol for its synthesis via Steglich esterification, and provides a thorough guide to its characterization using modern spectroscopic techniques. The causality behind experimental choices, the reaction mechanism, and potential applications are discussed to provide a holistic understanding for researchers, scientists, and professionals in drug development.
Core Properties and Chemical Structure
4-(Benzyloxy)phenyl 4-tert-butylbenzoate is an ester synthesized from 4-(benzyloxy)phenol and 4-tert-butylbenzoic acid. Its structure combines a stable benzyloxy ether linkage and a bulky tert-butyl group, which imparts specific solubility and thermal characteristics. These features make its derivatives candidates for applications in liquid crystals and as UV stabilizers.[1][2][3]
Chemical Structure:
Table 1: Physicochemical Properties of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate
| Property | Value | Source(s) |
| IUPAC Name | 4-(benzyloxy)phenyl 4-tert-butylbenzoate | N/A (Constructed from precursors) |
| Molecular Formula | C₂₆H₂₆O₃ | N/A (Calculated) |
| Molecular Weight | 386.49 g/mol | N/A (Calculated) |
| Appearance | Expected to be a white to off-white solid | [4][5] (Inferred from solid nature of precursors) |
| Solubility | Expected to be soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate, and THF; Insoluble in water. | [6] (Inferred from precursor solubility) |
Synthesis Methodology: Steglich Esterification
Synthesis Overview and Rationale
The synthesis of 4-(benzyloxy)phenyl 4-tert-butylbenzoate is efficiently achieved via the Steglich esterification. This method is exceptionally well-suited for this transformation due to its mild reaction conditions, which prevent side reactions and are compatible with the functional groups present in the starting materials.[7][8] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation.[9][10] This method is particularly advantageous for forming esters from substrates that may be sensitive to acid or high temperatures, which are common in other esterification methods like Fischer esterification.[8]
Reaction Mechanism
The Steglich esterification proceeds through a well-established, multi-step mechanism that ensures high efficiency:
-
Activation of Carboxylic Acid: The lone pair on the nitrogen of the carbodiimide (DCC) attacks the acidic proton of 4-tert-butylbenzoic acid. The resulting carboxylate then attacks the central carbon of the protonated DCC, forming a highly reactive O-acylisourea intermediate.[9]
-
Acyl Transfer to Catalyst: DMAP, being a more potent nucleophile than the alcohol (4-(benzyloxy)phenol), attacks the carbonyl carbon of the O-acylisourea intermediate.[11] This step is crucial for sterically hindered alcohols and is the rate-determining step. This forms a reactive N-acylpyridinium salt ("active ester") and releases dicyclohexylurea (DCU).[9][11]
-
Nucleophilic Attack by Alcohol: The hydroxyl group of 4-(benzyloxy)phenol attacks the activated carbonyl carbon of the N-acylpyridinium intermediate.
-
Product Formation: The intermediate collapses, yielding the final ester product, 4-(benzyloxy)phenyl 4-tert-butylbenzoate, and regenerating the DMAP catalyst.[8]
The primary byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents used for the reaction, allowing for its convenient removal by filtration upon reaction completion.
Starting Material Data
Successful synthesis requires high-purity starting materials. The key properties of the reactants are summarized below.
Table 2: Properties of Key Reactants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Safety Notes | Source(s) |
| 4-(Benzyloxy)phenol | C₁₃H₁₂O₂ | 200.23 | 119-122 | Irritating to eyes. May cause skin sensitization. Avoid contact with skin and eyes. | [4][6][12] |
| 4-tert-Butylbenzoic Acid | C₁₁H₁₄O₂ | 178.23 | 168 | Causes skin irritation and serious eye irritation. | [3][13] |
| DCC | C₁₃H₂₂N₂ | 206.33 | 34-35 | Toxic, corrosive, and a potent sensitizer. Handle with extreme care in a fume hood. | [9] |
| DMAP | C₇H₁₀N₂ | 122.17 | 110-112 | Highly toxic and corrosive. Avoid inhalation and contact. | [11] |
Detailed Experimental Protocol
Materials:
-
4-(Benzyloxy)phenol (1.0 eq)
-
4-tert-Butylbenzoic acid (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-(benzyloxy)phenol (1.0 eq), 4-tert-butylbenzoic acid (1.1 eq), and DMAP (0.1 eq).
-
Solvent Addition: Add anhydrous DCM to dissolve the solids (concentration typically 0.1-0.5 M). Stir the solution at room temperature until all components are dissolved.
-
Initiation: Cool the flask to 0 °C using an ice bath. In a separate container, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture over 10-15 minutes.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed as the reaction progresses.
-
Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC), observing the consumption of the limiting starting material (4-(benzyloxy)phenol).
-
Work-up: Upon completion, filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (to remove any remaining DMAP), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to obtain the pure 4-(benzyloxy)phenyl 4-tert-butylbenzoate.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the Steglich esterification process.
Caption: Workflow for the synthesis of 4-(benzyloxy)phenyl 4-tert-butylbenzoate.
Purification and Characterization
Spectroscopic Analysis
Confirmation of the product's identity and purity is achieved through a combination of spectroscopic methods. The expected data are summarized below.
Table 3: Predicted Spectroscopic Data for 4-(Benzyloxy)phenyl 4-tert-butylbenzoate
| Technique | Characteristic Signals |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.0 (d, 2H), ~7.5 (d, 2H), ~7.4-7.3 (m, 5H), ~7.1 (d, 2H), ~7.0 (d, 2H), ~5.1 (s, 2H), ~1.35 (s, 9H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~165 (C=O), ~157 (C-OAr), ~155 (C-OAr), ~145 (C-Ar), ~136 (C-Ar), ~130 (CH-Ar), ~129 (CH-Ar), ~128.5 (CH-Ar), ~128 (CH-Ar), ~127.5 (CH-Ar), ~125.5 (CH-Ar), ~122 (CH-Ar), ~115 (CH-Ar), ~70 (O-CH₂), ~35 (C-quat), ~31 (CH₃). |
| FT-IR (KBr, cm⁻¹) | ~3050 (Aromatic C-H stretch), ~2960 (Aliphatic C-H stretch), ~1735 (Ester C=O stretch), ~1605 (Aromatic C=C stretch), ~1270 & ~1110 (Asymmetric & Symmetric C-O stretch). |
| Mass Spec. (ESI-MS) | m/z: 387.19 [M+H]⁺, 409.17 [M+Na]⁺. |
Note: NMR chemical shifts are predictions based on data from similar structures and precursors.[14][15][16][17][18] IR frequencies are based on characteristic group vibrations.[19][20]
Detailed NMR Assignments:
-
¹H NMR: The two doublets at ~8.0 and ~7.5 ppm correspond to the aromatic protons on the 4-tert-butylbenzoyl ring system. The multiplet around 7.4-7.3 ppm represents the five protons of the benzyl group's phenyl ring. The two doublets at ~7.1 and ~7.0 ppm are from the 4-substituted phenyl ring of the phenol moiety. The sharp singlet at ~5.1 ppm is characteristic of the benzylic methylene (-CH₂-) protons. The most upfield and intense singlet at ~1.35 ppm corresponds to the nine equivalent protons of the tert-butyl group.
-
¹³C NMR: The ester carbonyl carbon is expected around 165 ppm. The aromatic region will show multiple signals, with quaternary carbons (like the one attached to the tert-butyl group) appearing around 157 and 155 ppm. The benzylic carbon (-CH₂) signal is expected around 70 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group will appear at approximately 35 and 31 ppm, respectively.
Potential Applications and Significance
Derivatives of phenyl benzoates are extensively studied for their unique material properties.
-
Liquid Crystals: The rigid, calamitic (rod-like) shape of molecules like 4-(benzyloxy)phenyl 4-tert-butylbenzoate makes them suitable cores for thermotropic liquid crystals. Modifications to the terminal groups can tune the mesophase properties for display technologies.[1][2]
-
UV Stabilizers: The benzoyl moiety is a known chromophore that can absorb UV radiation. Derivatives of 4-tert-butylbenzoic acid are used in the formulation of sunscreens and as UV stabilizers in polymers to prevent degradation.[3][21][22]
-
Pharmaceutical Intermediates: The ester linkage is a common feature in prodrugs, and the aromatic scaffold serves as a versatile starting point for the synthesis of more complex, biologically active molecules.[23][24]
Safety and Handling
The synthesis of this compound involves hazardous reagents that must be handled with appropriate care.
-
DCC is toxic, corrosive, and a potent allergen. Always handle in a chemical fume hood using gloves and eye protection.[9]
-
DMAP is highly toxic and can be absorbed through the skin. Strict precautions should be taken to avoid any contact.[11]
-
4-tert-Butylbenzoyl chloride , a related precursor, is corrosive and reacts with water.[25][26][27] While not used in this protocol, this highlights the reactivity of the benzoyl functional group.
-
Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, are mandatory.
References
Sources
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